molecular formula C10H5ClFKN2O3 B2790238 Potassium 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate CAS No. 2219407-35-7

Potassium 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B2790238
CAS No.: 2219407-35-7
M. Wt: 294.71
InChI Key: ACPFTAREIYYFNJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate is a chemical compound with the molecular formula C10H6ClFN2O3.K. It is a potassium salt derivative of 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylic acid. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate typically involves the following steps:

  • Preparation of the Starting Materials: The starting materials include 2-chloro-6-fluorobenzyl chloride and oxadiazole derivatives.

  • Formation of the Oxadiazole Core: The oxadiazole core is formed through cyclization reactions involving hydrazine and carboxylic acids or their derivatives.

  • Coupling Reaction: The benzyl chloride is coupled with the oxadiazole core using appropriate coupling agents and reaction conditions.

  • Potassium Salt Formation: The final step involves the formation of the potassium salt by reacting the carboxylic acid derivative with potassium hydroxide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Potassium 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions can occur at the halogenated positions of the benzyl group.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or alcohols

  • Reduction Products: Alcohols or amines

  • Substitution Products: Amides, esters, or ethers

Scientific Research Applications

Potassium 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate its effects on cellular processes and enzyme activities.

  • Industry: It can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Potassium 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological or chemical changes.

Comparison with Similar Compounds

  • 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylic acid

  • Potassium 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate

  • 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol

Uniqueness: this compound is unique due to its potassium salt form, which enhances its solubility and reactivity compared to its acid counterpart. This makes it more suitable for certain applications, particularly in aqueous environments.

Biological Activity

Potassium 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate (CAS Number: 2219407-35-7) is an oxadiazole derivative that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This compound's structure features a five-membered ring containing nitrogen and oxygen atoms, which is characteristic of the oxadiazole class. The presence of a chlorinated fluorophenyl group enhances its biological profile, making it a candidate for various therapeutic applications.

The molecular formula of this compound is C10H5ClFKN2O3 with a molecular weight of approximately 263.66 g/mol. Its unique chemical structure allows it to participate in various chemical reactions, influenced by the electron-withdrawing nature of the chlorine and fluorine substituents on the aromatic ring, which stabilize reactive intermediates.

Anticancer Activity

Research indicates that oxadiazole derivatives are promising candidates in the search for new anticancer agents. A study involving a library of 1,2,5-oxadiazole derivatives demonstrated significant antiproliferative activity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). The mechanism of action appears to involve the inhibition of topoisomerase I activity, a crucial enzyme in DNA replication .

Table 1: Antiproliferative Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHCT-11615 ± 0.5Topoisomerase I inhibition
Compound BHeLa20 ± 1.0Topoisomerase I inhibition
This compoundTBDTBDTBD

Case Studies and Research Findings

  • Topoisomerase Inhibition Study : A study conducted on a series of oxadiazoles revealed that certain derivatives exhibited potent inhibitory effects on topoisomerase I. The docking studies suggested that these compounds interact primarily through hydrophobic contacts with the enzyme .
  • Cytotoxicity Assessment : In vitro assays have demonstrated that this compound shows cytotoxic effects on cancer cell lines. Further investigations into its structure–activity relationship (SAR) revealed that modifications to its phenyl ring significantly affect its potency .
  • Antimicrobial Testing : Preliminary tests indicated potential antimicrobial activity against various bacterial strains; however, comprehensive studies are required to establish its efficacy and mechanism of action fully.

Properties

IUPAC Name

potassium;5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN2O3.K/c11-6-2-1-3-7(12)5(6)4-8-13-14-9(17-8)10(15)16;/h1-3H,4H2,(H,15,16);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPFTAREIYYFNJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC2=NN=C(O2)C(=O)[O-])F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClFKN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.